molecular formula C10H12BrNO2 B8321410 5-Bromo-2-[(tetrahydrofuran-2-yl)methoxy]pyridine

5-Bromo-2-[(tetrahydrofuran-2-yl)methoxy]pyridine

Cat. No. B8321410
M. Wt: 258.11 g/mol
InChI Key: MIAQHHWIMQZWAG-UHFFFAOYSA-N
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Patent
US07956084B2

Procedure details

Prepared from 2,5-dibromopyridine and tetrahydrofuran-2-methanol by the method of Example 10(b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[O:9]1[CH2:13][CH2:12][CH2:11][CH:10]1[CH2:14][OH:15]>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([O:15][CH2:14][CH:10]2[CH2:11][CH2:12][CH2:13][O:9]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)OCC1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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